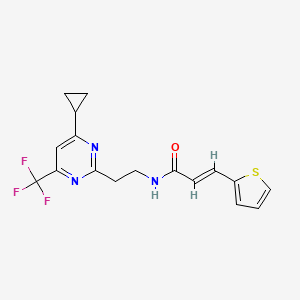

(E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

CAS No.: 1396890-73-5

Cat. No.: VC6561724

Molecular Formula: C17H16F3N3OS

Molecular Weight: 367.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396890-73-5 |

|---|---|

| Molecular Formula | C17H16F3N3OS |

| Molecular Weight | 367.39 |

| IUPAC Name | (E)-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-thiophen-2-ylprop-2-enamide |

| Standard InChI | InChI=1S/C17H16F3N3OS/c18-17(19,20)14-10-13(11-3-4-11)22-15(23-14)7-8-21-16(24)6-5-12-2-1-9-25-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,21,24)/b6-5+ |

| Standard InChI Key | WEYXJZPSZUFMLL-AATRIKPKSA-N |

| SMILES | C1CC1C2=CC(=NC(=N2)CCNC(=O)C=CC3=CC=CS3)C(F)(F)F |

Introduction

(E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound with a molecular formula of C19H18F3N3OS and a molecular weight of 367.4 g/mol . This compound features a pyrimidine ring with cyclopropyl and trifluoromethyl substitutions, which enhance its lipophilicity and potential for interaction with various biological targets. The presence of a thiophenyl group attached to an acrylamide moiety further contributes to its structural complexity and potential biological activities.

Biological Activity

While specific biological activities of (E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide are not extensively documented, compounds with similar structural features often exhibit a range of activities, including enzyme inhibition, receptor modulation, and antimicrobial effects. The presence of a thiophenyl group may enhance interactions with biological targets, potentially influencing signaling pathways or metabolic processes.

Comparative Analysis with Similar Compounds

Comparing (E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide with other pyrimidine derivatives can provide insights into its potential biological activities. For example, compounds like N-[2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl]-2-phenoxypropanamide have shown enzyme inhibition and anticancer properties.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide | Pyrimidine with cyclopropyl and trifluoromethyl groups, thiophenyl acrylamide | Potential for enzyme inhibition and receptor modulation | Thiophenyl group enhances biological interactions |

| N-[2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl]-2-phenoxypropanamide | Pyrimidine with cyclopropyl and trifluoromethyl groups, phenoxypropanamide | Enzyme inhibition, anticancer activity | Cyclopropyl and trifluoromethyl groups enhance lipophilicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume